1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene
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Overview
Description
1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene is an organic compound with the molecular formula C14H13BrO2S. It is a derivative of benzenesulfonyl chloride and is characterized by the presence of a bromomethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-methylbenzenesulfonyl chloride. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of sulfides or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonyl derivatives.
Oxidation Reactions: Products include sulfonic acids and other oxidized compounds.
Reduction Reactions: Products include sulfides and other reduced derivatives.
Scientific Research Applications
1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules. The sulfonyl group can participate in various chemical reactions, contributing to the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzenesulfonyl chloride: Similar in structure but with a chloride group instead of a methyl group.
4-(Bromomethyl)benzenesulfonyl fluoride: Similar in structure but with a fluoride group instead of a methyl group.
Uniqueness
1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene is unique due to the presence of both a bromomethyl group and a methyl group on the benzene ring.
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]sulfonyl-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2S/c1-11-2-6-13(7-3-11)18(16,17)14-8-4-12(10-15)5-9-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJUFNRIEGWRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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